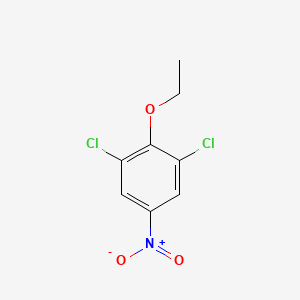

1,3-Dichloro-2-ethoxy-5-nitrobenzene

Übersicht

Beschreibung

1,3-Dichloro-2-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO3 . It is a derivative of benzene, where two hydrogen atoms are substituted by chlorine atoms, one hydrogen atom is substituted by an ethoxy group, and another hydrogen atom is substituted by a nitro group .

Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The molecular weight of 1,3-Dichloro-2-ethoxy-5-nitrobenzene is 236.05 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 247.4±20.0 °C at 760 mmHg, and a melting point of 64-65 °C .Wissenschaftliche Forschungsanwendungen

Ethoxylation and Kinetic Studies

A study demonstrated the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using potassium ethoxide in a homogeneous system with phase-transfer catalysts under ultrasound irradiation. This process highlights the application of 1,3-dichloro-2-ethoxy-5-nitrobenzene in nucleophilic substitution reactions facilitated by phase-transfer catalysis and ultrasound, offering insights into reaction kinetics and optimization (Wang & Rajendran, 2007).

Structural Comparisons and Intermolecular Interactions

Research on 1,3-dichloro-5-nitrobenzene, along with its diiodo and dibromo derivatives, has provided a structural and computational comparison highlighting how the size of the halogen atom affects nonbonded close contacts between molecules. These studies are critical for understanding molecular interactions, which are essential for designing materials with specific properties (Bosch, Bowling, & Speetzen, 2022).

Sensing Applications

The development of sensors for detecting nitroaromatic compounds, which are crucial for environmental monitoring and public security, has been reported. A study utilized CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting trace amounts of nitroaromatic compounds, demonstrating the potential application of 1,3-dichloro-2-ethoxy-5-nitrobenzene derivatives in creating sensitive and selective sensors for hazardous substances (Algarra, Campos, Miranda, & da Silva, 2011).

Molecular Structure and Spectroscopy

Investigations into the molecular structure and vibrational spectra of dichloronitrobenzenes have used density functional calculations to predict and analyze the vibrational modes of these compounds. Such studies are vital for understanding the physical and chemical properties of materials, which can inform their use in various scientific and industrial applications (Krishnakumar, Barathi, & Mathammal, 2012).

Eigenschaften

IUPAC Name |

1,3-dichloro-2-ethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZAIWWKGAZYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739007 | |

| Record name | 1,3-Dichloro-2-ethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-ethoxy-5-nitrobenzene | |

CAS RN |

62047-40-9 | |

| Record name | 1,3-Dichloro-2-ethoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

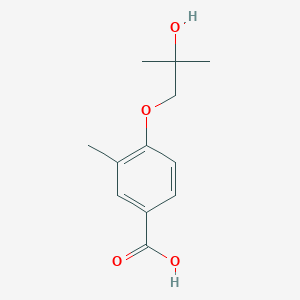

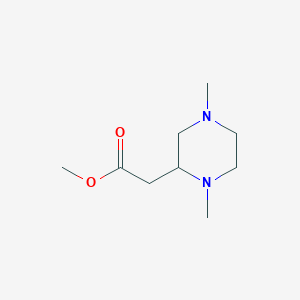

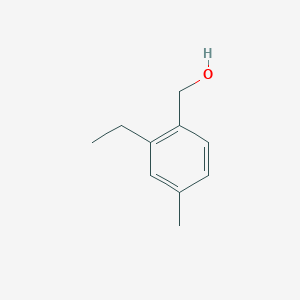

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)

![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)

![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)

![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)

![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)

![5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1473579.png)

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)

![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)